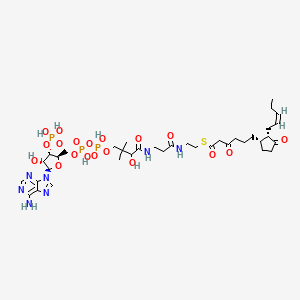

3-Oxo-OPC6-CoA

Description

Properties

Molecular Formula |

C37H58N7O19P3S |

|---|---|

Molecular Weight |

1029.9 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate |

InChI |

InChI=1S/C37H58N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-22,24,26,30-32,36,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,24-,26+,30+,31+,32?,36+/m0/s1 |

InChI Key |

ADGIRVMSHGGGHU-VITLBFIYSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 3-Oxo-OPC6-CoA: A Key Intermediate in the Jasmonate Biosynthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including defense against herbivores and pathogens, stress responses, and reproduction. The biosynthesis of jasmonic acid (JA), the most well-characterized jasmonate, involves a series of enzymatic reactions that take place in the chloroplast and peroxisome. This technical guide focuses on the discovery and significance of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), a key intermediate in the peroxisomal β-oxidation stage of the jasmonate biosynthetic pathway. Understanding the kinetics and regulation of the enzymes that metabolize this intermediate is crucial for developing novel strategies to modulate plant defense responses and for the potential discovery of new drug targets.

The Jasmonate Biosynthesis Pathway: The Central Role of β-Oxidation

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes.[1] A series of enzymatic reactions in the chloroplast converts α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the final steps of JA synthesis.

Within the peroxisome, OPDA is first reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[2] A parallel pathway exists starting from hexadecatrienoic acid (16:3) which leads to the formation of 3-oxo-2-(2'-pentenyl) cyclopentanehexanoic acid (OPC-6:0). Before entering the β-oxidation cycle, these precursors must be activated to their corresponding CoA esters. This activation is catalyzed by OPC-8:CoA ligase 1 (OPCL1), which converts OPC-8:0 and OPC-6:0 into OPC8-CoA and OPC6-CoA, respectively.

The β-oxidation of these acyl-CoAs proceeds through a cycle of four enzymatic reactions, analogous to the β-oxidation of fatty acids. For OPC6-CoA, one round of β-oxidation leads to the formation of jasmonoyl-CoA. The intermediate in this process is this compound.

Quantitative Data

The table below summarizes the key enzymes involved in the peroxisomal β-oxidation stage of jasmonate biosynthesis and their known substrates.

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Acyl-CoA Oxidase | ACX | OPC8-CoA, OPC6-CoA | 2,3-dehydro-OPC8-CoA, 2,3-dehydro-OPC6-CoA, H₂O₂ |

| Multifunctional Protein | MFP | 2,3-dehydro-OPC8-CoA, 2,3-dehydro-OPC6-CoA | 3-hydroxy-OPC8-CoA, 3-hydroxy-OPC6-CoA |

| L-3-Hydroxyacyl-CoA Dehydrogenase (part of MFP) | - | 3-hydroxy-OPC8-CoA, 3-hydroxy-OPC6-CoA | 3-oxo-OPC8-CoA, this compound |

| 3-Ketoacyl-CoA Thiolase | KAT | 3-oxo-OPC8-CoA, This compound | Acetyl-CoA, OPC6-CoA, Jasmonoyl-CoA |

| OPC-8:CoA Ligase 1 | OPCL1 | OPC-8:0, OPC-6:0, ATP, CoA | OPC8-CoA, OPC6-CoA, AMP, PPi |

Experimental Protocols

Detailed experimental protocols are essential for studying the enzymes involved in the metabolism of this compound. The following are generalized protocols for the key enzymes in the β-oxidation of OPC6-CoA. These protocols would require optimization for the specific substrate, this compound.

Protocol 1: Acyl-CoA Oxidase (ACX) Activity Assay

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA substrate.

Principle: Acyl-CoA + O₂ → trans-2-enoyl-CoA + H₂O₂ H₂O₂ + ABTS + Peroxidase → Oxidized ABTS (colored product)

Materials:

-

Potassium phosphate buffer (pH 7.5)

-

Acyl-CoA substrate (e.g., OPC6-CoA)

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Purified recombinant ACX enzyme

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and ABTS.

-

Add the purified ACX enzyme to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the increase in absorbance at 412 nm (due to the oxidation of ABTS) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of oxidized ABTS.

Protocol 2: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Principle: 3-Ketoacyl-CoA + CoA-SH ⇌ Acyl-CoA + Acetyl-CoA The cleavage of the 3-ketoacyl-CoA substrate results in a decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

3-Ketoacyl-CoA substrate (e.g., this compound)

-

Coenzyme A (CoA-SH)

-

Magnesium chloride (MgCl₂)

-

Purified recombinant KAT enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

-

Add the 3-ketoacyl-CoA substrate to the reaction mixture.

-

Initiate the reaction by adding the purified KAT enzyme and CoA-SH.

-

Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the 3-ketoacyl-CoA substrate.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like acyl-CoAs.

Principle: This method involves the separation of the analyte of interest by liquid chromatography followed by its detection and quantification by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Plant tissue sample

-

Extraction solvent (e.g., methanol/water with internal standards)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

This compound standard (if available)

Procedure:

-

Extraction: Homogenize the plant tissue in the extraction solvent containing appropriate internal standards. Centrifuge to pellet debris and collect the supernatant.

-

LC Separation: Inject the extracted sample onto the analytical column. Elute the analytes using a gradient of the mobile phases to achieve separation.

-

MS/MS Detection: Introduce the eluent into the mass spectrometer. Set the instrument to monitor for the specific precursor ion of this compound and its characteristic product ions (Multiple Reaction Monitoring - MRM mode).

-

Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway

Caption: The jasmonate biosynthesis pathway, highlighting the peroxisomal β-oxidation of OPC6-CoA to jasmonic acid via the intermediate this compound.

Experimental Workflow: ACX Assay

Caption: A schematic workflow for the determination of Acyl-CoA Oxidase (ACX) activity using a spectrophotometric assay.

Experimental Workflow: KAT Assay

Caption: A schematic workflow for the determination of 3-Ketoacyl-CoA Thiolase (KAT) activity using a spectrophotometric assay.

Conclusion

The discovery and characterization of the intermediates in the jasmonate biosynthesis pathway, such as this compound, are fundamental to a complete understanding of how plants respond to their environment. While direct quantitative data for this compound remains elusive, the experimental protocols and pathway knowledge presented here provide a solid foundation for researchers to investigate the kinetics and regulation of this crucial metabolic step. Further research, particularly in the area of advanced mass spectrometry-based metabolomics, will be instrumental in elucidating the precise in vivo dynamics of this compound and its role in the intricate network of plant signaling. This knowledge will not only advance our understanding of plant biology but may also open new avenues for the development of agrochemicals and pharmaceuticals that target the jasmonate pathway.

References

An In-depth Technical Guide to 3-Oxo-OPC6-CoA: Chemical Properties, Structure, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-Coenzyme A (3-Oxo-OPC6-CoA) is a pivotal intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound. It includes available physicochemical data, a detailed description of its role in the jasmonic acid signaling pathway, and generalized experimental protocols for its synthesis, purification, and analysis, based on methodologies applied to structurally related compounds. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug discovery.

Chemical Properties and Structure

This compound is a derivative of Coenzyme A, featuring a 3-oxo-substituted hexanoyl chain attached to a cyclopentanone ring with a pentenyl side chain. Its complex structure plays a critical role in its enzymatic recognition and conversion within the jasmonate biosynthetic pathway.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C37H58N7O19P3S | --INVALID-LINK-- |

| Molecular Weight | 1029.88 g/mol | Alfa Chemistry |

| Canonical SMILES | CC\C=C/C[C@H]1--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]2O--INVALID-LINK--[C@@H]2OP(=O)(O)O)n2cnc3c(N)ncnc23">C@@HCCC1=O | ChEBI |

| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate | PubChem |

| pKa | Predicted to be a strong basic compound. | Human Metabolome Database |

| Solubility | Not experimentally determined. Acyl-CoA esters are generally soluble in aqueous buffers and polar organic solvents like methanol. | General knowledge of Acyl-CoAs |

| NMR Spectral Data | Not available in public databases. | |

| Mass Spectrometry Data | Not available in public databases. |

Biological Role: Jasmonic Acid Biosynthesis

This compound is a key intermediate in the peroxisomal stage of jasmonic acid (JA) biosynthesis. The pathway begins in the chloroplast with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) and its C16 homologue, dinor-OPDA. These molecules are then transported to the peroxisome for further processing.

The formation of this compound is catalyzed by the enzyme 12-oxophytodienoate reductase 3 (OPR3) , which reduces the double bond in the cyclopentenone ring of dinor-OPDA. The resulting product, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase .

Subsequently, this compound undergoes one round of β-oxidation. This process involves the sequential action of three enzymes:

-

Acyl-CoA Oxidase (ACX)

-

Multifunctional Protein (MFP)

-

3-Ketoacyl-CoA Thiolase (KAT)

This round of β-oxidation shortens the hexanoyl side chain by two carbons, leading to the formation of jasmonoyl-CoA, the direct precursor of jasmonic acid.

Experimental Protocols

Chemo-enzymatic Synthesis

A common approach for synthesizing acyl-CoA esters is a chemo-enzymatic method. This typically involves the chemical synthesis of the corresponding carboxylic acid, followed by its enzymatic ligation to Coenzyme A.

Step 1: Chemical Synthesis of 3-Oxo-OPC6 Acid The synthesis of the carboxylic acid precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6), can be achieved through multi-step organic synthesis, likely starting from commercially available cyclopentanone derivatives. The synthesis would involve the introduction of the pentenyl and hexanoic acid side chains with the desired stereochemistry.

Step 2: Enzymatic Ligation to Coenzyme A The synthesized 3-Oxo-OPC6 acid is then ligated to Coenzyme A using an acyl-CoA synthetase.

-

Reaction Mixture:

-

3-Oxo-OPC6 acid (e.g., 1-5 mM)

-

Coenzyme A (e.g., 1-5 mM)

-

ATP (e.g., 5-10 mM)

-

MgCl₂ (e.g., 5-10 mM)

-

Acyl-CoA Synthetase (a suitable isoform, may require screening)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) for several hours.

-

Monitoring: The progress of the reaction can be monitored by reverse-phase HPLC, observing the formation of the this compound peak and the depletion of the Coenzyme A peak.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from the synthesis reaction mixture or biological extracts can be achieved using reverse-phase HPLC.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: An aqueous buffer, such as 20 mM potassium phosphate, pH adjusted to a slightly acidic value (e.g., 5.0-6.0) to maintain the stability of the thioester bond.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the compound. The exact gradient will need to be optimized.

-

Example gradient: 5% B to 60% B over 30 minutes.

-

-

Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

-

Detection: The elution of this compound can be monitored by UV absorbance at 260 nm, which corresponds to the adenine moiety of Coenzyme A.

-

Fraction Collection: Fractions containing the purified compound are collected, pooled, and can be lyophilized for storage.

Enzymatic Assays

The activity of enzymes that utilize this compound as a substrate, such as those in the β-oxidation pathway (ACX, MFP, KAT), can be assayed spectrophotometrically.

Example: 3-Ketoacyl-CoA Thiolase (KAT) Assay

This assay measures the thiolytic cleavage of this compound by KAT in the presence of Coenzyme A, which results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by the decrease in absorbance at around 303-310 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA magnesium salt.

-

Assay Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

MgCl₂ (e.g., 25 mM)

-

Coenzyme A (e.g., 0.1 mM)

-

Purified this compound (substrate, concentration to be optimized, e.g., 10-100 µM)

-

Enzyme source (purified KAT or a protein extract containing KAT activity)

-

-

Procedure:

-

Pre-incubate the assay mixture without the substrate at the desired temperature (e.g., 25-37 °C).

-

Initiate the reaction by adding this compound.

-

Monitor the decrease in absorbance at ~305 nm using a spectrophotometer.

-

-

Calculation: The rate of the reaction can be calculated using the Beer-Lambert law, with the extinction coefficient for the 3-oxoacyl-CoA-Mg²⁺ complex.

Conclusion

This compound is a crucial, yet under-characterized, intermediate in the biosynthesis of the vital plant hormone jasmonic acid. While its role in the metabolic pathway is well-established, a significant gap exists in the availability of specific quantitative physicochemical data and detailed experimental protocols. The generalized methodologies presented in this guide, derived from studies on related acyl-CoA esters, provide a solid foundation for researchers to develop specific protocols for the synthesis, purification, and analysis of this compound. Further research to elucidate the specific properties of this molecule will be invaluable for a deeper understanding of jasmonate signaling and for potential applications in agriculture and drug development.

The Role of 3-Oxo-OPC6-CoA in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA, or 3-Oxo-OPC6-CoA, is a critical, yet often overlooked, intermediate in the biosynthesis of the phytohormone jasmonic acid (JA). Jasmonates are central regulators of plant defense and development. This technical guide provides an in-depth exploration of the formation, conversion, and putative signaling role of this compound in the context of plant stress responses. By examining the enzymatic steps that produce and consume this intermediate, we can infer its significance in the broader jasmonate signaling cascade. This document details the biochemical pathway, summarizes key quantitative data, provides relevant experimental protocols, and visualizes the associated molecular processes.

Introduction: The Jasmonate Biosynthesis Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that play a pivotal role in orchestrating plant responses to a wide array of biotic and abiotic stresses, including insect herbivory, pathogen infection, wounding, and drought. The biosynthesis of JA is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.

The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxo-phytodienoic acid (OPDA). OPDA is transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

The subsequent steps involve the activation of OPC-8:0 to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by OPC-8:0-CoA ligase 1 (OPCL1). This initiates a series of three cycles of peroxisomal β-oxidation to shorten the octanoic acid side chain, ultimately yielding jasmonic acid. This compound is a key intermediate in the second cycle of this β-oxidation spiral.

The Central Role of this compound

This compound is formed during the second round of β-oxidation of the JA precursor, OPC-8:0-CoA. Its existence and role are primarily defined by the enzymes that catalyze the steps immediately preceding and following its formation.

Formation of this compound

Following the initial β-oxidation cycle that shortens OPC-8:0-CoA to OPC-6:0-CoA, the subsequent steps to generate this compound are catalyzed by acyl-CoA oxidase (ACX) and a multifunctional protein (MFP).

-

Acyl-CoA Oxidase (ACX): This enzyme introduces a double bond between the α and β carbons of OPC-6:0-CoA. In Arabidopsis thaliana, several ACX isoforms exist, with ACX1 and ACX5 being particularly important for wound-induced JA biosynthesis.

-

Multifunctional Protein (MFP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form 3-hydroxy-OPC6-CoA and then oxidizes the hydroxyl group to a keto group, yielding This compound .

Conversion of this compound

The final step in this cycle of β-oxidation is the thiolytic cleavage of this compound, which is catalyzed by 3-ketoacyl-CoA thiolase (KAT).

-

3-Ketoacyl-CoA Thiolase (KAT): This enzyme cleaves this compound into acetyl-CoA and OPC-4:0-CoA (also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA). In Arabidopsis, KAT2 is the primary thiolase involved in JA biosynthesis and exhibits broad substrate specificity.[1] The resulting OPC-4:0-CoA then enters the final cycle of β-oxidation to produce JA.

Mutant studies in Arabidopsis have provided strong evidence for the essential role of these enzymes. For instance, kat2 mutants exhibit reduced levels of JA upon wounding and accumulate the upstream precursor OPC-8:0, demonstrating a bottleneck in the β-oxidation process.[2] This highlights the critical function of the enzymatic step that would utilize this compound as a substrate.

Signaling Pathways and Logical Relationships

The formation and conversion of this compound are integral to the jasmonate biosynthesis pathway, which is tightly regulated in response to stress signals.

The workflow for studying the role of enzymes in the β-oxidation cascade of jasmonate biosynthesis often involves a combination of genetic, biochemical, and analytical approaches.

Quantitative Data

Direct quantification of this compound in plant tissues is technically challenging due to its low abundance and transient nature as a metabolic intermediate. However, studies on mutants in the JA biosynthesis pathway provide indirect quantitative evidence of the metabolic flow through this point.

| Plant Line | Treatment | Precursor Accumulated | Jasmonic Acid Level (relative to WT) | Reference |

| Arabidopsis thalianakat2 mutant | Wounding | OPC-8:0 | Significantly Reduced | [2] |

| Arabidopsis thalianaacx1/acx5 double mutant | Wounding | - | Abolished |

This table summarizes findings from studies on mutants in the jasmonate biosynthesis pathway, indicating the impact on precursor accumulation and final product synthesis.

Experimental Protocols

Jasmonate Profiling by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates, which can be adapted for the detection of CoA-ester intermediates.

1. Sample Preparation: a. Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen. b. Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Extract the homogenized tissue with 1 mL of ice-cold 80% methanol containing a mixture of deuterated internal standards (e.g., d6-JA, d2-JA-Ile). d. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Enrichment: a. Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of 1% formic acid. d. Elute the jasmonates with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of 50% methanol.

3. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for jasmonates.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and internal standard need to be optimized. For novel intermediates like this compound, precursor ion scans and product ion scans would be necessary to determine the characteristic transitions.

In Vitro 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

This protocol can be used to measure the activity of recombinant or purified KAT enzyme using a synthetic substrate analogous to this compound.

1. Reagents:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.2 mM dithiothreitol.

- Coenzyme A (CoA-SH).

- 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA as a general substrate, or a custom-synthesized this compound).

- Purified KAT enzyme.

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, CoA-SH, and the 3-ketoacyl-CoA substrate in a 96-well plate or a cuvette. b. Initiate the reaction by adding the purified KAT enzyme. c. The thiolytic cleavage of the substrate releases a free thiol group from the newly formed acyl-CoA. d. The rate of thiol release can be monitored spectrophotometrically by including DTNB in the reaction mixture, which reacts with free thiols to produce 2-nitro-5-thiobenzoate, a yellow-colored product with an absorbance maximum at 412 nm. e. Measure the increase in absorbance at 412 nm over time. f. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-nitro-5-thiobenzoate.

Conclusion and Future Directions

This compound represents a key metabolic intermediate in the biosynthesis of jasmonic acid, a phytohormone central to plant stress responses. While its direct signaling roles are yet to be elucidated, its position in the pathway, bracketed by the essential enzymes ACX, MFP, and KAT, underscores its importance. Further research, including the development of sensitive analytical methods for its direct quantification and the characterization of its interaction with biosynthetic enzymes, will provide a more complete understanding of its contribution to the regulation of jasmonate-mediated defense mechanisms. Such knowledge could be instrumental for the development of novel strategies to enhance crop resilience and for the discovery of new molecular targets for agrochemical and pharmaceutical applications.

References

Subcellular Localization of 3-Oxo-OPC6-CoA in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the subcellular localization of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid (JA) in plant cells. Understanding the precise location of this molecule is critical for elucidating the regulation of the JA signaling pathway, which plays a central role in plant defense and development.

Core Concept: Peroxisomal Confinement of Jasmonic Acid Beta-Oxidation

The biosynthesis of jasmonic acid is a spatially compartmentalized process, beginning in the plastid and concluding in the peroxisome.[1][2] The final steps, which involve the beta-oxidation of the JA precursor, 12-oxo-phytodienoic acid (OPDA), are confined to the peroxisome.[1][2] this compound is an intermediate in this peroxisomal beta-oxidation cascade.

The pathway initiates with the conversion of OPDA to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) within the peroxisome.[1][2] This is followed by the activation of OPC-8:0 to its corresponding CoA ester by the enzyme OPC-8:0 CoA Ligase1 (OPCL1), which has been definitively localized to the peroxisome.[1][2] Subsequently, a series of beta-oxidation steps, catalyzed by enzymes such as Acyl-CoA Oxidase (ACX), shorten the octanoic acid side chain.[3] this compound is an intermediate in this process, leading to the eventual formation of jasmonic acid. Given that the enzymes responsible for its synthesis and subsequent conversion are peroxisomal, This compound is localized within the peroxisomes of plant cells.

Quantitative Data on Enzyme Localization

While direct quantitative measurements for the distribution of this compound are not available, the subcellular localization of key enzymes in the jasmonate biosynthesis pathway has been determined. The following table summarizes the localization data for enzymes directly upstream and downstream of this compound.

| Enzyme | Substrate/Product of Relevance | Organism | Subcellular Localization | Experimental Method | Reference |

| OPC-8:0 CoA Ligase1 (OPCL1) | OPC-8:0 | Arabidopsis thaliana | Peroxisome | GFP Fusion Protein Imaging | [1][2] |

| Acyl-CoA Oxidase 1 (ACX1) | Acyl-CoAs (including OPC-CoAs) | Lycopersicon esculentum (Tomato) | Peroxisome | Map-based cloning and mutant analysis | [3] |

Experimental Protocols

The subcellular localization of the enzymes involved in this compound metabolism has been determined using a variety of robust experimental techniques.

Green Fluorescent Protein (GFP) Fusion and Confocal Microscopy

This is a common in vivo method to determine the subcellular localization of a protein of interest.

Methodology for OPCL1-GFP Localization: [1][2]

-

Vector Construction: The full-length coding sequence of OPCL1 is cloned into a plant expression vector, creating an in-frame fusion with the Green Fluorescent Protein (GFP) gene. This is typically driven by a strong constitutive promoter like CaMV 35S.

-

Plant Transformation: The resulting construct is introduced into plant cells. This can be achieved through Agrobacterium tumefaciens-mediated transformation of whole plants or by transforming plant protoplasts.

-

Microscopy: The transformed plant tissues or cells are then visualized using a confocal laser scanning microscope.

-

Analysis: The GFP signal is observed. To confirm peroxisomal localization, the GFP signal is often co-localized with a known peroxisomal marker protein fused to a different colored fluorescent protein (e.g., RFP-PTS1) or by observing the characteristic punctate pattern of peroxisomes.

Subcellular Fractionation and Immunoblotting

This biochemical technique separates cellular components, allowing for the identification of proteins within specific organelles.

-

Homogenization: Plant tissue is gently homogenized in a buffered solution to break open the cells while keeping the organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This separates cellular components based on their size and density, yielding pellets enriched in nuclei, chloroplasts, mitochondria, and a microsomal fraction (containing smaller organelles like peroxisomes, ER, and Golgi).

-

Density Gradient Centrifugation: The microsomal fraction is further separated by layering it onto a density gradient (e.g., sucrose or Percoll) and centrifuging at high speed. Organelles migrate to a point in the gradient that matches their own density.

-

Fraction Collection and Analysis: The gradient is carefully fractionated, and the proteins in each fraction are separated by SDS-PAGE.

-

Immunoblotting (Western Blotting): The separated proteins are transferred to a membrane and probed with an antibody specific to the protein of interest (e.g., anti-ACX1). The presence of the protein in fractions is compared to the distribution of known marker proteins for different organelles (e.g., catalase for peroxisomes, V-ATPase for vacuole).

Visualizations

Jasmonic Acid Biosynthesis Pathway in the Peroxisome

Caption: Peroxisomal steps of jasmonic acid biosynthesis.

Experimental Workflow for GFP-Fusion Localization

Caption: Workflow for protein localization via GFP fusion.

Experimental Workflow for Subcellular Fractionation

Caption: Workflow for localization by fractionation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a peroxisomal acyl-activating enzyme involved in the b...-BMKCloudï½ç¾è¿å®¢äº [tour.biocloud.net]

- 3. researchgate.net [researchgate.net]

- 4. The Arabidopsis cax1 Mutant Exhibits Impaired Ion Homeostasis, Development, and Hormonal Responses and Reveals Interplay among Vacuolar Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subcellular Localization of CAX Proteins in Plants | Chen | Molecular Soil Biology [bioscipublisher.com]

Regulation of 3-Oxo-OPC6-CoA Biosynthesis in Arabidopsis thaliana: A Technical Guide

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived hormones that regulate a wide array of physiological and developmental processes in plants, including defense against pathogens and insects. The biosynthesis of JA is a highly regulated, multi-step process that spans different cellular compartments. A key intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), which is synthesized in the peroxisome. The regulation of its biosynthesis is intrinsically linked to the core jasmonate signaling pathway. This guide provides an in-depth technical overview of the biosynthesis of this compound and its regulation in the model plant Arabidopsis thaliana. It details the central signaling cascade involving the COI1 receptor, JAZ repressor proteins, and the MYC2 transcription factor, presents quantitative data from relevant mutants, and provides detailed protocols for key experimental techniques used in the field.

The Jasmonic Acid Biosynthesis Pathway

The synthesis of jasmonic acid begins in the chloroplast with the release of α-linolenic acid from galactolipids. The pathway proceeds through the following key steps, culminating in the formation of JA in the peroxisome. The intermediate this compound is formed within the peroxisome just prior to the final β-oxidation steps.

-

Chloroplast: α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1]

-

Transport to Peroxisome: OPDA is transported from the chloroplast to the peroxisome.[1]

-

Peroxisome - Step 1 (Reduction): Inside the peroxisome, OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).[1][2]

-

Peroxisome - Step 2 (CoA Ligation): OPC-8 is activated by a CoA ligase, resulting in the formation of 3-Oxo-OPC8-CoA.

-

Peroxisome - Step 3 (β-Oxidation): The synthesis of this compound occurs after one round of β-oxidation. Subsequently, two additional cycles of β-oxidation shorten the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.[1]

The Core Regulatory Module: COI1-JAZ-MYC2

The regulation of JA biosynthesis and signaling is controlled by a sophisticated negative feedback loop. In the absence of a stimulus, JA-responsive genes are transcriptionally repressed. The perception of the active hormone, jasmonoyl-L-isoleucine (JA-Ile), alleviates this repression.

-

JASMONATE-ZIM DOMAIN (JAZ) Proteins: These proteins are the master repressors of JA signaling.[3][4] They function by binding to and inhibiting a variety of transcription factors that activate JA-responsive genes.[5]

-

MYC2: A key basic helix-loop-helix (bHLH) transcription factor that is a primary target of JAZ proteins.[4][6] MYC2 binds to the G-box motifs in the promoters of early JA-responsive genes, but its transcriptional activity is repressed when bound by a JAZ protein.[4][7]

-

CORONATINE INSENSITIVE 1 (COI1): An F-box protein that is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[4][8] COI1 functions as the receptor for JA-Ile.[9][10]

The signaling cascade proceeds as follows:

-

Basal State (No Stimulus): JAZ proteins are stable and bind to MYC2, preventing it from activating gene transcription.[4][11]

-

Activation (Stimulus Present): In response to stimuli like wounding, JA levels rise and the enzyme JAR1 conjugates JA to isoleucine, forming the bioactive hormone JA-Ile.[4][12]

-

Hormone Perception: JA-Ile acts as a "molecular glue," promoting the physical interaction between the JAZ protein and COI1.[3][5][9]

-

JAZ Degradation: The SCFCOI1 complex polyubiquitinates the JAZ protein, targeting it for degradation by the 26S proteasome.[4][11]

-

Transcriptional Activation: With the JAZ repressor degraded, MYC2 is released and free to activate the transcription of a wide range of JA-responsive genes, including genes involved in the JA biosynthesis pathway, creating a positive feedback loop.[6][13] MYC2 also activates genes encoding negative regulators, which helps to terminate the signaling response.[14]

Quantitative Data on Pathway Intermediates in Mutants

Direct quantification of this compound is technically challenging and not widely reported. However, measurements of its precursor, OPDA, and the final product, JA, in various mutants defective in peroxisomal β-oxidation provide strong evidence for the pathway's dynamics. Mutants unable to process peroxisomal substrates show a significant accumulation of these oxylipins.

| Genotype | Mutant Description | OPDA Level (pmol/10 mg seeds) | JA Level (pmol/10 mg seeds) | Reference |

| Wild Type (Col-0) | Control | 1.8 ± 0.3 | 0.9 ± 0.1 | [15] |

| cts-2 | ABC transporter for peroxisomal import | 129.5 ± 21.5 | 13.9 ± 1.1 | [15] |

| acx1 acx2 | Acyl-CoA oxidases | 108.3 ± 15.3 | 20.9 ± 1.8 | [15] |

| kat2-1 | 3-ketoacyl-CoA thiolase | 108.6 ± 17.5 | 16.9 ± 1.6 | [15] |

| Table 1: Accumulation of JA precursor (OPDA) and product (JA) in dry seeds of Arabidopsis mutants defective in peroxisomal β-oxidation. Data are presented as mean ± SE. The dramatic increase of OPDA and JA in the mutants highlights the critical role of β-oxidation in processing these molecules. |

Key Experimental Protocols

Protocol: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to identify protein-protein interactions in vivo.[16] It relies on the reconstitution of a functional transcription factor (commonly GAL4) when two proteins of interest, fused to the DNA-binding domain (DB) and activation domain (AD) of the transcription factor respectively, interact.[16][17]

Methodology:

-

Vector Construction: The coding sequence for the "bait" protein (e.g., JAZ) is cloned into a vector in-frame with the GAL4 DNA-binding domain (DB). The "prey" protein (e.g., MYC2) is cloned into a separate vector in-frame with the GAL4 activation domain (AD).[18]

-

Yeast Transformation: Both the DB-bait and AD-prey plasmids are co-transformed into a suitable yeast reporter strain.[17] This strain is typically auxotrophic for specific nutrients (e.g., histidine, leucine) and contains reporter genes (e.g., lacZ) under the control of a promoter with GAL4 binding sites.

-

Selection and Screening: Transformed yeast cells are plated on a selective medium lacking specific nutrients (e.g., SD/-Leu/-Trp/-His). Only yeast cells where the bait and prey proteins interact will be able to reconstitute the GAL4 transcription factor, drive the expression of the reporter genes, and thus grow on the selective medium.[18]

-

Confirmation: Positive interactions are often confirmed using a secondary screen, such as a β-galactosidase assay, where the interaction leads to the production of a blue-colored product.[18]

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a method used to identify the genome-wide binding sites of a protein of interest, such as a transcription factor like MYC2.[19] The technique combines chromatin immunoprecipitation with high-throughput DNA sequencing.[20]

Methodology:

-

Cross-linking: Plant tissues (e.g., Arabidopsis seedlings) are treated with formaldehyde to create covalent cross-links between proteins and DNA, fixing the protein-DNA interactions in vivo.[21]

-

Chromatin Shearing: The tissue is lysed, and the extracted chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[21]

-

Immunoprecipitation (IP): An antibody specific to the target protein (e.g., anti-MYC2) is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured, typically using magnetic beads coated with Protein A/G.[20]

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA fragments.

-

DNA Purification and Library Preparation: The enriched DNA fragments are purified. Sequencing adapters are ligated to the ends of the DNA fragments to create a sequencing library.

-

Sequencing and Analysis: The library is sequenced using a next-generation sequencing platform. The resulting sequences are aligned to a reference genome to identify "peaks," which represent the genomic regions where the target protein was bound.[19]

Conclusion

The biosynthesis of this compound is a pivotal step in the production of jasmonic acid in Arabidopsis. Its regulation is not controlled at a single enzymatic step but is rather integrated into the broader JA signaling network. The perception of JA-Ile by the COI1 receptor triggers the degradation of JAZ repressors, which in turn unleashes the MYC2 transcription factor. MYC2 then orchestrates a large-scale transcriptional reprogramming, which includes modulating the expression of JA biosynthesis genes, thereby controlling the flux through the pathway. This intricate feedback mechanism allows the plant to rapidly respond to environmental threats and finely tune its defensive and developmental programs. For researchers and drug development professionals, understanding these regulatory hubs provides potential targets for manipulating plant defense responses to improve crop resilience and discover novel bioactive compounds.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JAZ proteins: a crucial interface in the jasmonate signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. COI1: an Arabidopsis gene required for jasmonate-regulated defense and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Yeast two-hybrid analysis of jasmonate signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 21. Systematic evaluation of chromatin immunoprecipitation sequencing to study histone occupancy in dormancy transitions of grapevine buds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of 3-Oxo-OPC6-CoA in Plant Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the role of 3-oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoic acid-CoA (3-Oxo-OPC6-CoA) in plant development. As a key intermediate in the biosynthesis of jasmonic acid (JA), this compound is integral to a signaling pathway that governs a wide array of physiological processes, including defense against biotic and abiotic stresses, growth regulation, and reproductive development. This guide details the biosynthetic pathway of jasmonates, presents quantitative data on related metabolites, outlines detailed experimental protocols for the study of these compounds, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Central Role of Jasmonates in Plant Biology

Jasmonates are a class of lipid-derived phytohormones that are critical for plant survival and development. They are central to the plant's immune response, mediating defense against a wide range of pathogens and herbivores.[1][2] Beyond defense, jasmonates influence a multitude of developmental processes, including root growth, tuber formation, tendril coiling, fruit ripening, and senescence. The intricate regulation of the jasmonate signaling pathway allows plants to mount robust defense responses while managing the delicate trade-off between growth and defense, ensuring the optimal allocation of resources.[3][4] The biosynthesis of jasmonic acid is a multi-step process that spans different cellular compartments, with this compound being a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation stage.[5][6]

The Jasmonic Acid Biosynthesis Pathway: A Peroxisomal Symphony

The synthesis of jasmonic acid begins in the chloroplast and concludes in the peroxisome.[7] The initial substrate, α-linolenic acid, is converted to 12-oxo-phytodienoic acid (OPDA) in the chloroplast.[5][8] OPDA is then transported into the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7][9]

Before entering the β-oxidation cycle, OPC-8:0 is activated to its coenzyme A (CoA) ester, OPC-8:0-CoA, by the enzyme OPC-8:0 CoA Ligase1 (OPCL1).[6][7] This activated molecule is the substrate for the peroxisomal β-oxidation pathway, a cyclical process that shortens the carboxylic acid side chain by two carbons in each cycle. The key enzymes in this cascade are acyl-CoA oxidase (ACX), a multifunctional protein (MFP) with 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[1][5][7]

The conversion of OPC-8:0-CoA to jasmonic acid involves three cycles of β-oxidation. This compound is the 3-ketoacyl-CoA intermediate formed during the second cycle of this process. The final cycle yields JA-CoA, which is then hydrolyzed to release free jasmonic acid.

Signaling Pathway Diagram

Function of this compound in Plant Development and Defense

The primary known function of this compound is its role as an obligate intermediate in the biosynthesis of jasmonic acid. Therefore, its impact on plant development is intrinsically linked to the downstream effects of JA and its derivatives.

-

Defense Against Herbivores: JA is a potent elicitor of plant defenses against chewing insects. Studies on mutants deficient in the β-oxidation stage of JA biosynthesis, such as the acx1/acx5 double mutant in Arabidopsis thaliana, show a significant reduction in wound-induced JA accumulation and a corresponding decrease in resistance to insects like Trichoplusia ni.[2]

-

Response to Pathogens: The role of JA in pathogen defense is complex and depends on the lifestyle of the pathogen. JA is generally associated with defense against necrotrophic fungi.[2]

-

Reproductive Development: Proper JA synthesis is crucial for male reproductive functions. The acx1/acx5 double mutant exhibits reduced pollen viability and fecundity, which can be restored by the exogenous application of JA.[2]

-

Seed Germination: The accumulation of JA precursors, such as OPDA, can repress seed germination. Mutants blocked in the peroxisomal β-oxidation pathway show elevated levels of these precursors and a corresponding block in germination.[6][10]

-

Growth-Defense Trade-offs: The activation of JA-mediated defense responses is often associated with a cost to plant growth. This trade-off is a critical aspect of plant resource allocation, ensuring that defense mechanisms are deployed when necessary without unduly compromising growth and development under benign conditions.[3][4][11]

Quantitative Data

Direct quantification of this compound in plant tissues is technically challenging due to its low abundance and transient nature. However, data on related compounds in the jasmonate pathway provide insight into the flux through this metabolic route.

| Metabolite | Plant/Tissue | Condition | Concentration/Level | Reference |

| Acyl-CoA Pool | Brassica napus (maturing seeds) | Lipid Synthesis | 3-6 µM | [12] |

| Acyl-CoA Pool | Arabidopsis thaliana (seedlings) | Storage Lipid Breakdown | 3-6 µM | [12] |

| Jasmonic Acid | Lycopersicon esculentum (tomato) leaves, acx1 mutant | Wounding | ~5% of wild-type levels | [1] |

| Jasmonic Acid | Arabidopsis thaliana, acx1 mutant | Wounding | Reduced accumulation | [2] |

| Jasmonic Acid | Arabidopsis thaliana, acx1/acx5 double mutant | Wounding | Abolished accumulation | [2] |

Experimental Protocols

Quantification of Acyl-CoA Esters (including this compound precursors)

This protocol is adapted from methods developed for the sensitive quantification of acyl-CoA esters from plant tissues.[12]

Objective: To extract and quantify acyl-CoA esters from plant tissues using derivatization followed by high-performance liquid chromatography (HPLC).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., isopropanol with 0.1% acetic acid)

-

Chloroacetaldehyde

-

Derivatization buffer (e.g., citrate buffer, pH 4.0)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

-

Acyl-CoA standards

Procedure:

-

Tissue Homogenization: Flash-freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Immediately add ice-cold extraction buffer to the powdered tissue. Vortex vigorously and incubate on ice.

-

Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

-

Derivatization: Mix the supernatant with chloroacetaldehyde in the derivatization buffer. This reaction converts the acyl-CoA esters to their fluorescent etheno derivatives. Incubate at an elevated temperature (e.g., 80°C).

-

HPLC Analysis:

-

Inject the derivatized sample onto the ion-paired reversed-phase HPLC system.

-

Separate the acyl-etheno-CoA esters using a gradient of a suitable mobile phase (e.g., acetonitrile in an aqueous buffer).

-

Detect the fluorescent derivatives using a fluorescence detector.

-

-

Quantification: Create a standard curve using known concentrations of acyl-CoA standards that have undergone the same derivatization process. Compare the peak areas from the plant extract to the standard curve to determine the concentrations of the acyl-CoA esters.

-

Peak Identification: Use mass spectrometry (MS) to confirm the identity of the peaks corresponding to the acyl-CoA esters of interest.[12]

Workflow for Acyl-CoA Quantification

References

- 1. Role of β-Oxidation in Jasmonate Biosynthesis and Systemic Wound Signaling in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional diversification of acyl-coenzyme A oxidases in jasmonic acid biosynthesis and action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plant Growth-Defense Trade-Offs: Molecular Processes Leading to Physiological Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 12-Oxophytodienoic Acid Reductase 3 (OPR3) Functions as NADPH-Dependent α,β-Ketoalkene Reductase in Detoxification and Monodehydroascorbate Reductase in Redox Homeostasis | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. A major trade-off between growth and defense in Arabidopsis thaliana can vanish in field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Plant Signaling: An In-depth Technical Guide to the Interaction of 3-Oxo-OPC6-CoA with Other Phytohormones

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC6-CoA) is a critical intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant growth, development, and stress responses. The conversion of its precursor, 12-oxo-phytodienoic acid (OPDA), is a crucial step, primarily catalyzed by the enzyme 12-oxophytodienoate reductase 3 (OPR3). The jasmonate pathway does not operate in isolation; it is intricately connected with other phytohormonal signaling pathways, forming a complex network that fine-tunes plant responses to a myriad of internal and external cues. This technical guide provides a comprehensive overview of the known interactions between the jasmonate pathway, with a focus on the metabolic node of this compound, and other major phytohormones.

The Jasmonic Acid Biosynthesis Pathway and the Central Role of this compound

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to OPDA. OPDA is then transported to the peroxisome, where it is reduced by OPR3 to 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Subsequent β-oxidation steps lead to the formation of JA. This compound is an intermediate in this β-oxidation spiral.

The Genesis of a Key Jasmonate Intermediate: A Technical Guide to the Biosynthetic Pathway of 3-Oxo-OPC6-CoA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway leading to the formation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA), a crucial intermediate in the biosynthesis of jasmonates. Jasmonates are a class of lipid-derived signaling molecules in plants that play pivotal roles in regulating growth, development, and responses to biotic and abiotic stress. Understanding the intricacies of their biosynthesis is paramount for the development of novel therapeutic agents and agricultural solutions.

The Biosynthetic Pathway: From Linolenic Acid to a Coenzyme A Thioester

The formation of this compound is a multi-step process that originates in the chloroplast and concludes in the peroxisome. The pathway begins with the release of α-linolenic acid from chloroplast membranes. A parallel pathway exists for the C16 homolog, hexadecatrienoic acid, which leads to the dinor-jasmonate precursors.

The key enzymatic steps leading to this compound are:

-

Oxygenation and Cyclization in the Chloroplast: Lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) act sequentially on α-linolenic acid to produce 12-oxophytodienoic acid (OPDA) and its C16 analog, dinor-OPDA (dnOPDA).[1][2]

-

Transport to the Peroxisome: OPDA and dnOPDA are transported from the chloroplast to the peroxisome.[1][2]

-

Reduction of the Cyclopentenone Ring: In the peroxisome, 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the double bond in the cyclopentenone ring of dnOPDA to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).[1][2] This reaction is NADPH-dependent.[3]

-

Activation by Coenzyme A: The carboxylic acid group of OPC-6:0 is then activated through the formation of a thioester bond with coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase, such as OPC-8:0-CoA ligase 1 (OPCL1), to form this compound.[1][2][4]

Following its formation, this compound enters the β-oxidation pathway to ultimately yield jasmonic acid.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the formation of this compound.

Table 1: Kinetic Parameters of 12-Oxophytodienoate Reductase 3 (OPR3)

| Substrate | Km (µM) | Vmax (nkat/mg protein) | Source |

| (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | [5] |

Note: The data presented is for the C18 substrate, OPDA. OPR3 also efficiently reduces the C16 analog, dnOPDA, which is the direct precursor to OPC-6:0.

Table 2: Kinetic Properties of Arabidopsis thaliana Acyl-CoA Synthetases with OPC-6:0 as a Substrate

| Enzyme (At locus) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| At1g20510 (OPCL1) | 187 ± 33 | 0.41 ± 0.06 | 2200 | [4] |

| At4g05160 | 94 ± 38 | 1.49 ± 0.3 | 15200 | [4] |

| At5g63380 | 169 ± 29 | 1.94 ± 0.23 | 11500 | [4] |

Values are presented as mean ± SD from at least three independent determinations.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers in the field.

Expression and Purification of Recombinant OPR3

Objective: To obtain purified OPR3 enzyme for in vitro activity assays.

Methodology:

-

Gene Cloning and Expression Vector Construction: The coding sequence of OPR3 is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The lysate is then centrifuged to pellet the cell debris.

-

Affinity Chromatography: The clarified supernatant containing the His-tagged OPR3 is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: The purified His-tagged OPR3 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. Protein purity is assessed by SDS-PAGE.

In Vitro Assay for 12-Oxophytodienoate Reductase 3 (OPR3) Activity

Objective: To determine the kinetic parameters of OPR3.

Methodology:

-

Reaction Mixture: The standard assay mixture (1 mL final volume) contains 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, and varying concentrations of the substrate (dnOPDA or OPDA).

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of purified recombinant OPR3 enzyme.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored continuously using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Acyl-CoA Synthetase Activity Assay

Objective: To measure the activity of acyl-CoA synthetases, such as OPCL1, in converting OPC-6:0 to this compound.

Methodology (Coupled Spectrophotometric Assay):

-

Principle: The formation of AMP during the acyl-CoA synthetase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture: The assay mixture (1 mL final volume) contains 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 10 mM MgCl2, 0.5 mM CoA, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of the substrate (OPC-6:0).

-

Enzyme Addition: The reaction is initiated by the addition of the purified acyl-CoA synthetase.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously.

-

Data Analysis: Initial velocities are calculated and used to determine the kinetic parameters as described for the OPR3 assay.

Visualizing the Pathway and Experimental Workflow

Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language for Graphviz.

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for OPR3 Characterization

Caption: Experimental workflow for OPR3 characterization.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxo-OPC6-CoA using OPCL1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) utilizing the recombinant acyl-CoA synthetase, OPC-8:0 CoA Ligase 1 (OPCL1) from Arabidopsis thaliana. OPCL1 is a key enzyme in the jasmonic acid biosynthesis pathway, responsible for the activation of the jasmonic acid precursor 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). These protocols cover the expression and purification of recombinant OPCL1, the enzymatic synthesis of the corresponding CoA ester, and analytical methods for product quantification. The provided data and methodologies are intended to facilitate the production of this compound for applications in metabolic research, drug discovery, and as an analytical standard.

Introduction to OPCL1 and this compound Synthesis

Jasmonic acid (JA) and its precursors are lipid-derived signaling molecules in plants that play crucial roles in regulating growth, development, and defense responses. The biosynthesis of JA involves a series of enzymatic steps, a key one being the conversion of OPC-8:0 to its coenzyme A (CoA) thioester, catalyzed by OPCL1, which then enters β-oxidation to yield JA.[1] The enzymatic synthesis of this compound using OPCL1 provides a specific and efficient method to produce this important metabolic intermediate. Understanding the kinetics and reaction requirements of OPCL1 is essential for optimizing the in vitro synthesis of its product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic activity of Arabidopsis thaliana OPCL1.

Table 1: Michaelis-Menten Kinetic Parameters of Recombinant Arabidopsis thaliana OPCL1

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| OPC-8:0 | 23 | 1.27[2] | 55.2 |

| 12-oxo-phytodienoic acid (OPDA) | 35 | 1.56[2] | 44.6 |

| dinor-OPDA (dnOPDA) | 54 | 1.78[2] | 33.0 |

| Tetradecanoate | 22 | 0.96[2] | 43.6 |

Table 2: Substrate Specificity of Recombinant Arabidopsis thaliana OPCL1

| Substrate | Relative Activity (%) |

| OPC-8:0 | 100 |

| 12-oxo-phytodienoic acid (OPDA) | 92 |

| dinor-OPDA (dnOPDA) | 81 |

| Tetradecanoate | 92 |

| Indole-3-acetic acid (IAA) | < 5 |

| Phenylacetic acid | < 5 |

| Cinnamic acid | < 5 |

| 4-Coumaric acid | < 5 |

Experimental Protocols

Expression and Purification of Recombinant His-tagged Arabidopsis thaliana OPCL1 from E. coli

This protocol describes the expression of His-tagged OPCL1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli strain BL21(DE3)

-

Expression vector (e.g., pET series) containing the OPCL1 coding sequence with an N- or C-terminal His-tag

-

Luria-Bertani (LB) medium

-

Appropriate antibiotic (e.g., ampicillin, kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Transformation: Transform the OPCL1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (220 rpm).

-

Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

-

Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged OPCL1.

-

IMAC Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

-

Wash the resin twice with 10 column volumes of Wash Buffer.

-

Elute the protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.

-

-

Analysis and Storage: Analyze the purified protein fractions by SDS-PAGE. Pool the fractions containing pure OPCL1. Dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction for the synthesis of this compound from OPC-8:0.

Materials:

-

Purified recombinant OPCL1 enzyme

-

OPC-8:0 (substrate)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

Quenching solution: 10% Acetic acid or other suitable organic acid

Reaction Setup (Example 100 µL reaction):

| Component | Stock Concentration | Final Concentration | Volume (µL) |

| Reaction Buffer | 1 M | 100 mM | 10 |

| OPC-8:0 | 10 mM | 100 µM | 1 |

| CoA | 10 mM | 1 mM | 10 |

| ATP | 100 mM | 5 mM | 5 |

| MgCl2 | 1 M | 10 mM | 1 |

| Purified OPCL1 | 1 mg/mL | 1-5 µg | 1-5 |

| Nuclease-free water | - | - | to 100 µL |

Procedure:

-

Prepare a master mix of the reaction components, excluding the enzyme.

-

Aliquot the master mix into reaction tubes.

-

Initiate the reaction by adding the purified OPCL1 enzyme.

-

Incubate the reaction at an optimal temperature (typically 30-37°C) for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically by performing a time-course experiment.

-

Stop the reaction by adding 10 µL of the quenching solution.

-

The reaction mixture is now ready for analysis of this compound formation.

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of the synthesized this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

A C18 reversed-phase column suitable for the separation of acyl-CoAs.

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine acetate (TEAA).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

General LC-MS/MS Method:

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an autosampler vial.

-

Chromatographic Separation:

-

Inject 5-10 µL of the sample onto the C18 column.

-

Use a gradient elution to separate the product from the substrates and other reaction components. An example gradient could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion masses for this compound will need to be determined by direct infusion of a standard or based on theoretical calculations. For long-chain acyl-CoAs, a common product ion results from the fragmentation of the phosphopantetheine moiety.

-

Optimize MS parameters such as collision energy and declustering potential for the specific analyte.

-

-

Quantification: Create a standard curve using known concentrations of a synthesized and purified this compound standard to quantify the amount of product formed in the enzymatic reaction.

Visualizations

Jasmonic Acid Biosynthesis Pathway

Caption: The jasmonic acid biosynthesis pathway, highlighting the role of OPCL1.

Experimental Workflow for Enzymatic Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols: Extraction of 3-Oxo-OPC6-CoA from Leaf Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC6-CoA is a crucial intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant growth, development, and defense responses against biotic and abiotic stresses. The accurate extraction and quantification of this compound from leaf tissue are essential for studying the regulation of the jasmonate pathway and for developing strategies to modulate plant stress responses. This document provides a detailed protocol for the extraction of this compound from leaf tissue, adapted from established methods for acyl-CoA analysis in plants. The protocol is designed to be a starting point for researchers and may require optimization depending on the plant species and experimental goals.

Signaling Pathway of Jasmonic Acid Biosynthesis

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced and activated to its CoA ester. A series of β-oxidation steps follow, leading to the formation of jasmonic acid. This compound is a key intermediate in this peroxisomal β-oxidation cascade.

Experimental Workflow for Extraction

The following diagram outlines the major steps in the extraction of this compound from leaf tissue.

Experimental Protocol

This protocol is a comprehensive guide for the extraction of this compound. Safety precautions, including the use of personal protective equipment (PPE), should be followed throughout the experiment.

Materials and Reagents

-

Fresh leaf tissue

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes

-

Extraction Buffer: 200 mM Tris-HCl (pH 7.5), 10% (w/v) trichloroacetic acid (TCA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE Wash Solution: 100 mM sodium acetate (pH 4.5)

-

SPE Elution Buffer: 100 mM sodium acetate (pH 4.5) with 25% (v/v) methanol

-

Derivatization Reagent: 2 M Chloroacetaldehyde (freshly prepared)

-

Derivatization Buffer: 50 mM sodium citrate (pH 4.0)

-

HPLC-grade water, methanol, and acetonitrile

-

Ion-pairing reagent (for HPLC)

-

Internal standards (optional, for quantification)

Procedure

-

Sample Collection and Preparation:

-

Harvest fresh leaf tissue (100-500 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Buffer.

-

Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE):

-

Equilibrate an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of HPLC-grade water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of SPE Wash Solution to remove interfering substances.

-

Elute the acyl-CoAs with 500 µL of SPE Elution Buffer into a fresh tube.

-

-

Derivatization for Fluorescent Detection:

-

To the eluate, add 50 µL of Derivatization Buffer and 50 µL of Derivatization Reagent.

-

Incubate at 80°C for 10 minutes in a heating block.

-

Cool the sample on ice.

-

-

Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Analyze the derivatized sample by RP-HPLC with a fluorescence detector.

-

The separation can be achieved using a C18 column with a gradient of an ion-pairing mobile phase.

-

The specific gradient and run time will need to be optimized based on the HPLC system and column used.

-

Data Presentation

Quantitative analysis of this compound can be performed by comparing the peak area of the sample to a standard curve generated from a pure standard. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification. The following table can be used to summarize the quantitative data from multiple samples.

| Sample ID | Tissue Weight (mg) | Peak Area | Concentration (pmol/g FW) | Notes |

| Control 1 | 205.3 | |||

| Control 2 | 198.7 | |||

| Treatment 1 | 210.1 | |||

| Treatment 2 | 202.5 |